molecular formula C23H30N2O6S B299043 N-(2-Azepan-1-yl-2-oxo-ethyl)-3,4-dimethoxy-N-(4-methoxy-phenyl)-benzenesulfonamide

N-(2-Azepan-1-yl-2-oxo-ethyl)-3,4-dimethoxy-N-(4-methoxy-phenyl)-benzenesulfonamide

Cat. No. B299043
M. Wt: 462.6 g/mol
InChI Key: DFNDMIKZHJYYAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Azepan-1-yl-2-oxo-ethyl)-3,4-dimethoxy-N-(4-methoxy-phenyl)-benzenesulfonamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC).

Mechanism of Action

N-(2-Azepan-1-yl-2-oxo-ethyl)-3,4-dimethoxy-N-(4-methoxy-phenyl)-benzenesulfonamide selectively targets mutant forms of EGFR, which are commonly found in NSCLC. It irreversibly binds to the ATP-binding site of the mutant EGFR, inhibiting its activity and preventing downstream signaling pathways that promote tumor growth and survival.
Biochemical and Physiological Effects:
N-(2-Azepan-1-yl-2-oxo-ethyl)-3,4-dimethoxy-N-(4-methoxy-phenyl)-benzenesulfonamide has been shown to have a favorable safety profile and is generally well-tolerated by patients. The most common adverse events reported in clinical trials include diarrhea, rash, and nausea. N-(2-Azepan-1-yl-2-oxo-ethyl)-3,4-dimethoxy-N-(4-methoxy-phenyl)-benzenesulfonamide has also been shown to have a lower incidence of interstitial lung disease compared to other EGFR TKIs.

Advantages and Limitations for Lab Experiments

N-(2-Azepan-1-yl-2-oxo-ethyl)-3,4-dimethoxy-N-(4-methoxy-phenyl)-benzenesulfonamide has several advantages for use in lab experiments. It is highly selective for mutant EGFR and has a favorable safety profile. However, one limitation is that it is only effective in patients with EGFR T790M mutation, which limits its use in certain types of NSCLC.

Future Directions

There are several future directions for the study of N-(2-Azepan-1-yl-2-oxo-ethyl)-3,4-dimethoxy-N-(4-methoxy-phenyl)-benzenesulfonamide. One area of research is the development of combination therapies that can overcome resistance to N-(2-Azepan-1-yl-2-oxo-ethyl)-3,4-dimethoxy-N-(4-methoxy-phenyl)-benzenesulfonamide. Another area of research is the investigation of N-(2-Azepan-1-yl-2-oxo-ethyl)-3,4-dimethoxy-N-(4-methoxy-phenyl)-benzenesulfonamide in other EGFR-mutant solid tumors. Additionally, there is ongoing research to identify biomarkers that can predict response to N-(2-Azepan-1-yl-2-oxo-ethyl)-3,4-dimethoxy-N-(4-methoxy-phenyl)-benzenesulfonamide and other EGFR TKIs.

Synthesis Methods

N-(2-Azepan-1-yl-2-oxo-ethyl)-3,4-dimethoxy-N-(4-methoxy-phenyl)-benzenesulfonamide is synthesized through a multistep process that involves the reaction of 4-methoxyaniline with chlorosulfonyl isocyanate to form 4-methoxyphenyl isocyanate. This intermediate is then reacted with 3,4-dimethoxybenzenesulfonyl chloride to form 3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide. The final step involves the reaction of this intermediate with 2-azepanone to form N-(2-Azepan-1-yl-2-oxo-ethyl)-3,4-dimethoxy-N-(4-methoxy-phenyl)-benzenesulfonamide.

Scientific Research Applications

N-(2-Azepan-1-yl-2-oxo-ethyl)-3,4-dimethoxy-N-(4-methoxy-phenyl)-benzenesulfonamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has been shown to be effective in patients with EGFR T790M mutation, which is a common mechanism of resistance to first- and second-generation EGFR TKIs. N-(2-Azepan-1-yl-2-oxo-ethyl)-3,4-dimethoxy-N-(4-methoxy-phenyl)-benzenesulfonamide has also been investigated for the treatment of other EGFR-mutant solid tumors.

properties

Product Name

N-(2-Azepan-1-yl-2-oxo-ethyl)-3,4-dimethoxy-N-(4-methoxy-phenyl)-benzenesulfonamide

Molecular Formula

C23H30N2O6S

Molecular Weight

462.6 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-oxoethyl]-3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C23H30N2O6S/c1-29-19-10-8-18(9-11-19)25(17-23(26)24-14-6-4-5-7-15-24)32(27,28)20-12-13-21(30-2)22(16-20)31-3/h8-13,16H,4-7,14-15,17H2,1-3H3

InChI Key

DFNDMIKZHJYYAR-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N(CC(=O)N2CCCCCC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)N2CCCCCC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.